molecular formula C22H21N3O3S B11227466 2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone

2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone

Cat. No.: B11227466
M. Wt: 407.5 g/mol
InChI Key: WFQWFTSHADPXFZ-UHFFFAOYSA-N
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Description

2-{[4-CYCLOPROPYL-5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-PHENYLETHAN-1-ONE is a complex organic compound with a unique structure that includes a cyclopropyl group, a benzodioxepin ring, and a triazole ring

Preparation Methods

The synthesis of 2-{[4-CYCLOPROPYL-5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-PHENYLETHAN-1-ONE involves multiple steps, including the formation of the benzodioxepin and triazole rings. The reaction conditions typically require the use of specific catalysts and reagents to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[4-CYCLOPROPYL-5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-PHENYLETHAN-1-ONE has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may have potential as a therapeutic agent due to its unique structure and potential biological activity. Additionally, it can be used in industrial applications where specific chemical properties are required.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The cyclopropyl and benzodioxepin rings may contribute to its binding affinity and specificity for certain enzymes or receptors. The triazole ring may also play a role in its biological activity by interacting with specific molecular targets.

Comparison with Similar Compounds

Similar compounds to 2-{[4-CYCLOPROPYL-5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-PHENYLETHAN-1-ONE include other triazole-containing compounds and benzodioxepin derivatives. These compounds may share some structural similarities but differ in their specific chemical properties and biological activities. The uniqueness of this compound lies in its combination of the cyclopropyl, benzodioxepin, and triazole rings, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H21N3O3S

Molecular Weight

407.5 g/mol

IUPAC Name

2-[[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone

InChI

InChI=1S/C22H21N3O3S/c26-18(15-5-2-1-3-6-15)14-29-22-24-23-21(25(22)17-8-9-17)16-7-10-19-20(13-16)28-12-4-11-27-19/h1-3,5-7,10,13,17H,4,8-9,11-12,14H2

InChI Key

WFQWFTSHADPXFZ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C3=NN=C(N3C4CC4)SCC(=O)C5=CC=CC=C5)OC1

Origin of Product

United States

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